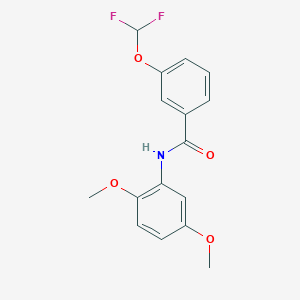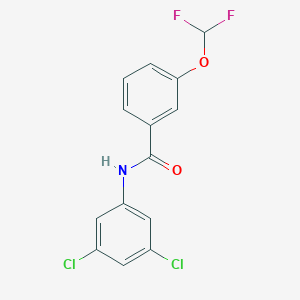![molecular formula C26H22Cl2N2O3 B456034 (E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE](/img/structure/B456034.png)
(E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE is a complex organic compound that features a combination of indole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the chlorophenoxy and methoxyphenyl groups. The final step involves the formation of the propenamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration can be achieved using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic properties.
Hydroxyindoleacetic acid: A metabolite of serotonin with an indole structure.
Uniqueness
(E)-N-[(5-CHLORO-1H-INDOL-2-YL)METHYL]-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-2-PROPENAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C26H22Cl2N2O3 |
|---|---|
Molecular Weight |
481.4g/mol |
IUPAC Name |
(E)-N-[(5-chloro-1H-indol-2-yl)methyl]-3-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C26H22Cl2N2O3/c1-32-25-10-2-17(12-19(25)16-33-23-7-4-20(27)5-8-23)3-11-26(31)29-15-22-14-18-13-21(28)6-9-24(18)30-22/h2-14,30H,15-16H2,1H3,(H,29,31)/b11-3+ |
InChI Key |
KOLBNYNBYIBMAE-QDEBKDIKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)COC4=CC=C(C=C4)Cl |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)COC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC3=C(N2)C=CC(=C3)Cl)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ISOPROPYL 2-[(2-{[5-(4-CHLORO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B455955.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B455957.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B455958.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromophenoxy)methyl]-2-furamide](/img/structure/B455959.png)
![Isopropyl 2-{[3-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455960.png)
![(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B455962.png)
![1-(1-adamantyl)-4-[5-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-2-furoyl]piperazine](/img/structure/B455963.png)
![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{3-[(2-methoxyphenoxy)methyl]phenyl}methanone](/img/structure/B455965.png)

![N-benzyl-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B455967.png)
![1-[4-(difluoromethoxy)benzoyl]-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B455969.png)
![Methyl 6-tert-butyl-2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455971.png)

